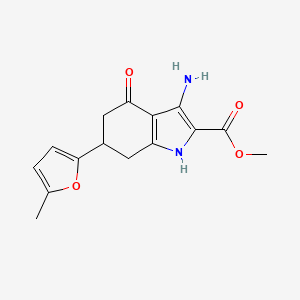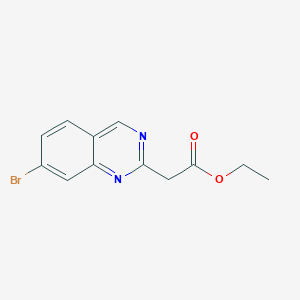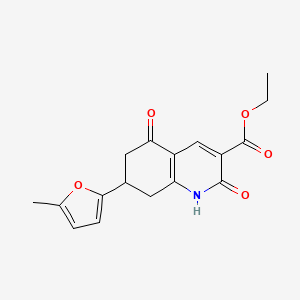![molecular formula C16H22ClN5OS B1456921 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 885618-54-2](/img/structure/B1456921.png)
4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties such as density, boiling point, and melting point can be predicted or measured .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine Derivatives
A study by Lei et al. (2017) outlined a rapid and green synthetic method for a compound closely related to the one , emphasizing its importance as an intermediate that inhibited tumor necrosis factor alpha and nitric oxide. The compound was synthesized from commercially available precursors through condensation reaction, chlorination, and nucleophilic substitution, achieving a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).
Synthesis of Novel Tetrahydroquinolino[3′,2′4,5]Thieno[3,2-d]pyrimidine Derivatives
Abdel-rahman, Awad, and Bakhite (1992) detailed the synthesis of novel thieno[3,2-d]pyrimidine derivatives, including reactions with methyl iodide and various nitrogen nucleophiles, to afford a range of 4-substituted pyrimidine derivatives, laying groundwork for further exploration of similar compounds (Abdel-rahman, Awad, & Bakhite, 1992).
Potential Applications and Properties
Chemical Reactivity and Potential Applications
The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activity, as reported by Hafez and El-Gazzar (2017), demonstrate the potential of such compounds in developing therapeutic agents. The study highlights the capacity of these derivatives to inhibit cancer cell growth, suggesting their utility in cancer research (Hafez & El-Gazzar, 2017).
Pharmacokinetic Properties and Drug Development
An investigation into the pharmacokinetics and disposition of GDC-0980, a compound with a core structure related to the one , by Salphati et al. (2012), offers insights into the absorption, distribution, and efficacy predictions for human use. This research is crucial for understanding the pharmacological potential of such compounds in clinical settings (Salphati, Pang, Plise, Lee, Olivero, Prior, Sampath, Wong, & Zhang, 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-chloro-6-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5OS/c1-20-2-4-21(5-3-20)11-12-10-13-14(24-12)15(19-16(17)18-13)22-6-8-23-9-7-22/h10H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSMUQJAIFGVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)

![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)


![N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride](/img/structure/B1456846.png)
![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)




![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)
![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)
